1-Octadecanaminium, N,N,N-trimethyl-, chloride
Overview
Description
Stearyltrimethylammonium chloride is an organic molecular entity.
Mechanism of Action
Trimethylstearylammonium chloride, also known as Octadecyltrimethylammonium chloride, Trimethyloctadecylammonium chloride, N,N,N-Trimethyloctadecan-1-aminium chloride, 1-Octadecanaminium, N,N,N-trimethyl-, chloride, or Stac, is a versatile quaternary ammonium compound with extensive applications in both research and industry .
Target of Action
Trimethylstearylammonium chloride primarily targets the surface of various materials, acting as a surfactant . It modifies the surface properties of these materials, enabling them to interact differently with their environment .
Mode of Action
As a surfactant, Trimethylstearylammonium chloride reduces surface tension, thereby enhancing the spreading and wetting properties of liquids . It also acts as an emulsifier, facilitating the mixing of substances that are usually immiscible .
Pharmacokinetics
As a surfactant, it is known to enhance the solubility of other compounds, potentially influencing their bioavailability .
Result of Action
Trimethylstearylammonium chloride’s action results in improved emulsification, dispersion, and surface tension reduction . This can lead to enhanced performance of products like hair conditioners, fabric softeners, asphalt emulsifiers, and more .
Action Environment
Environmental factors such as temperature and pH can influence the efficacy and stability of Trimethylstearylammonium chloride. For instance, its solubility in water is temperature-dependent . Furthermore, its effectiveness as a surfactant may be influenced by the pH of the solution .
Biochemical Analysis
Biochemical Properties
Trimethylstearylammonium chloride is known for its excellent biocompatibility and stability . It shows good dispersibility in vivo and is soluble in water at 20℃ . It is known to interact with various biomolecules, particularly proteins, due to its surfactant properties
Cellular Effects
The cellular effects of Trimethylstearylammonium chloride are primarily related to its role as a surfactant. It can influence cell function by altering the properties of cellular membranes, potentially impacting cell signaling pathways and cellular metabolism . Detailed studies on its specific effects on various types of cells and cellular processes are currently lacking.
Molecular Mechanism
The molecular mechanism of action of Trimethylstearylammonium chloride is largely based on its ability to act as a surfactant. It can interact with biomolecules, particularly lipids in cellular membranes, and alter their properties This can lead to changes in cell signaling, enzyme activity, and gene expression
Temporal Effects in Laboratory Settings
Biological Activity
1-Octadecanaminium, N,N,N-trimethyl-, chloride, commonly known as cetyltrimethylammonium chloride (CTAC), is a quaternary ammonium compound that exhibits significant biological activity due to its unique chemical structure. This article explores its biological properties, mechanisms of action, applications, and safety considerations based on diverse research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Chemical Formula : C21H46ClN
- Molecular Weight : 368.08 g/mol
- CAS Number : 112-03-8
- Appearance : White or off-white powder, odorless
- Solubility : Highly soluble in polar solvents (e.g., methanol, N,N-dimethylformamide) but insoluble in non-polar solvents like hexane.
The biological activity of CTAC is largely attributed to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments. The primary mechanisms include:
- Surfactant Activity : CTAC acts as a cationic surfactant that reduces surface tension in aqueous solutions, facilitating the solubilization of hydrophobic compounds. This property is crucial in various applications such as drug delivery and formulation of cosmetic products.
- Antimicrobial Properties : CTAC exhibits significant antimicrobial activity against a range of microorganisms. Its effectiveness can be influenced by factors such as concentration and the presence of other surfactants or organic solvents .
Applications
CTAC is utilized across various fields due to its biological activity:
- Cosmetics and Personal Care : Commonly used as a conditioning agent in hair care products due to its ability to reduce static and enhance texture .
- Pharmaceuticals : Employed as an excipient in drug formulations to improve solubility and bioavailability of poorly soluble drugs .
- Agriculture : Used as a biocide for controlling microbial growth in agricultural settings .
Safety and Toxicological Data
The safety profile of CTAC has been assessed in various studies:
- Acute Toxicity : Studies indicate that CTAC can be irritating to skin and eyes. Acute oral toxicity tests in rats revealed varying degrees of lethality depending on dosage, with symptoms including ataxia and respiratory distress observed at higher dosages (2000 mg/kg) .
- Chronic Effects : Long-term exposure data is limited; however, available studies do not classify CTAC as a carcinogen or mutagen .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Chemical Formula | Unique Characteristics |
---|---|---|
1-Hexadecanaminium, N,N,N-trimethyl-, chloride | C19H42ClN | Shorter alkyl chain; less hydrophobic than octadecyl variant |
1-Dodecanaminium, N,N,N-trimethyl-, chloride | C15H34ClN | Intermediate chain length; used in personal care products |
Benzyltrimethylammonium chloride | C10H16ClN | Aromatic structure; primarily used as a phase transfer catalyst |
The primary distinction of CTAC lies in its long hydrophobic alkyl chain, which enhances its surfactant properties compared to shorter-chain analogs, making it particularly effective for applications requiring strong surface activity and emulsification capabilities.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of CTAC against various bacterial strains. Results showed that CTAC effectively inhibited the growth of Gram-positive and Gram-negative bacteria at concentrations as low as 0.1% .
- Cosmetic Application Testing : In a clinical trial assessing the safety of CTAC in hair conditioners, no significant adverse effects were reported among participants after prolonged use .
- Environmental Impact Assessment : Research on the biodegradability of CTAC indicated that while it is effective as a biocide, its persistence in aquatic environments raises concerns about potential ecological impacts .
Properties
IUPAC Name |
trimethyl(octadecyl)azanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H46N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;/h5-21H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIIFPGSPJYLRR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H46ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
15461-40-2 (Parent) | |
Record name | Quaternium-10 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1026902 | |
Record name | N,N,N-Trimethyloctadecan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1026902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals | |
Record name | 1-Octadecanaminium, N,N,N-trimethyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
112-03-8 | |
Record name | Stearyltrimethylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quaternium-10 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Octadecanaminium, N,N,N-trimethyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N,N-Trimethyloctadecan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1026902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethyloctadecylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.572 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMETHYL OCTADECYL AMMONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ70647U92 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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